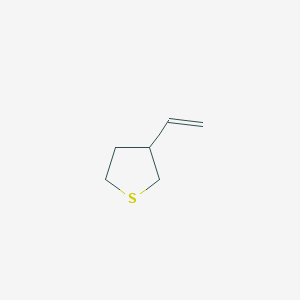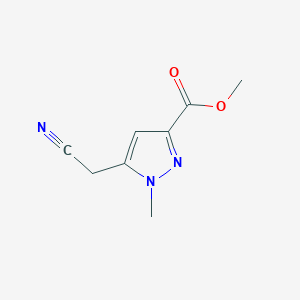
methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a cyanomethyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with cyanomethylating agents. One common method involves the condensation of 1-methyl-3-pyrazolecarboxylic acid with cyanomethyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyanomethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inactivation.
Comparaison Avec Des Composés Similaires
- Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-(chloromethyl)-1-methyl-1H-pyrazole-3-carboxylate
Comparison: Methyl 5-(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its cyanomethyl group, which imparts distinct reactivity compared to its analogs. The presence of the nitrile group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its potential bioactivity sets it apart from other similar compounds, making it a valuable target for drug discovery and development.
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
methyl 5-(cyanomethyl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-11-6(3-4-9)5-7(10-11)8(12)13-2/h5H,3H2,1-2H3 |
Clé InChI |
VKIYHJGOFQQNSX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C(=O)OC)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
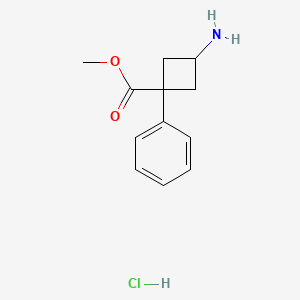
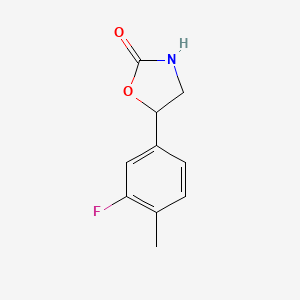
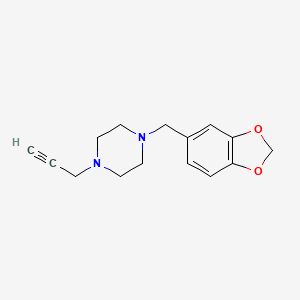
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)
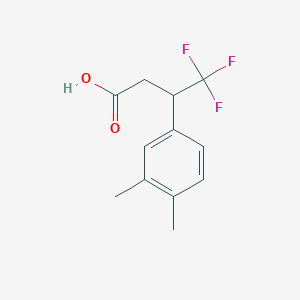
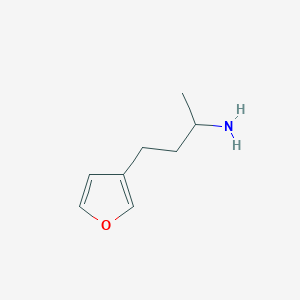
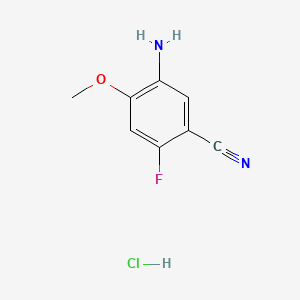
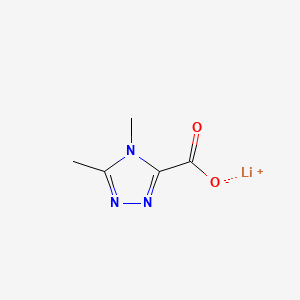
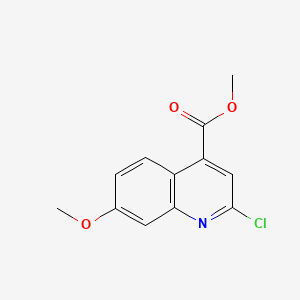
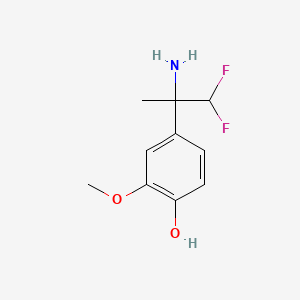

![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
